molecular formula C9H16BrNO2 B581915 Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate CAS No. 253176-93-1

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

Cat. No.: B581915
CAS No.: 253176-93-1
M. Wt: 250.136
InChI Key: PUKCUGDJEPVLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H16BrNO2 and its molecular weight is 250.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities and applications. This article provides an overview of its chemical properties, biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H16BrNO2
  • CAS Number : 253176-93-1
  • Structure : The compound features a tert-butyl group, a bromomethyl substituent, and an azetidine ring, which contribute to its unique reactivity and biological activity.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can be beneficial in treating metabolic disorders such as obesity and dyslipidemia .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes/Receptors : The compound can interact with specific enzymes or receptors, modulating their activity. For instance, it may bind to ACC, altering lipid metabolism pathways .
  • Structural Activity Relationship (SAR) : Research has indicated that modifications to the azetidine structure can significantly affect the potency and selectivity of the compound for its biological targets. Understanding these relationships is crucial for optimizing therapeutic efficacy .

Research Findings

Several studies have explored the biological activity of this compound:

  • ACC Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits ACC in vitro, leading to reduced fatty acid synthesis in cellular models .
  • Antimicrobial Activity :
    • Research has indicated that azetidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Pharmacological Profiles :
    • Investigations into the pharmacokinetics and bioavailability of the compound are ongoing, with initial findings suggesting favorable profiles that support further development as a therapeutic agent .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityStructural Features
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateACC inhibitionContains an amino group instead of bromine
Tert-butyl 3-methylazetidine-1-carboxylatePotential anti-inflammatory effectsMethyl substitution alters reactivity
Tert-butyl 3-bromoazetidine-1-carboxylic acidAntimicrobial propertiesLacks the carboxylate ester functionality

Case Study 1: ACC Inhibition in Obesity Models

A recent study evaluated the effects of this compound on weight gain in diet-induced obesity (DIO) models. The results indicated significant reductions in body weight and fat accumulation when administered at specific dosages, highlighting its potential as a therapeutic agent for obesity management .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The findings suggest that modifications to the azetidine core can enhance efficacy, paving the way for new antibiotic development .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKCUGDJEPVLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693599
Record name tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253176-93-1
Record name tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-(bromomethyl)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.